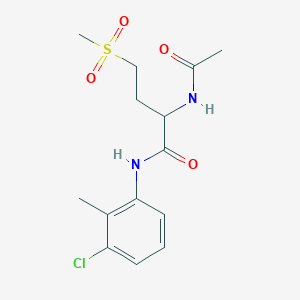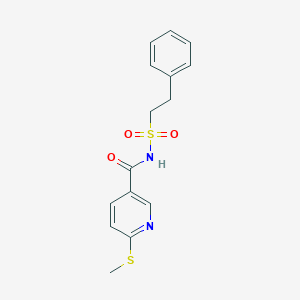![molecular formula C14H16BrN5OS B2376822 5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole CAS No. 2380180-94-7](/img/structure/B2376822.png)
5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Mechanism of Action
The mechanism of action of 5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole involves the inhibition of protein kinases such as CDK2 and GSK-3β. This inhibition leads to the disruption of various cellular processes, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole is its potent inhibitory activity against a range of protein kinases, making it a promising candidate for drug development. However, its limitations include its low solubility and stability, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole. These include:
1. Further optimization of the synthesis method to improve the compound's solubility and stability.
2. Screening for additional protein kinases that may be inhibited by the compound.
3. Evaluation of the compound's efficacy in combination with other anti-cancer agents.
4. In vivo studies to assess the compound's pharmacokinetics and toxicity.
5. Clinical trials to evaluate the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, this compound is a promising candidate for drug development due to its potent inhibitory activity against protein kinases involved in various cellular processes. Further research is needed to optimize the compound's synthesis method, evaluate its efficacy in combination with other anti-cancer agents, and assess its safety and efficacy in humans.
Synthesis Methods
The synthesis of 5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole involves the reaction of 5-bromo-2-chloropyrimidine with 1-(4-hydroxypiperidin-1-yl)-3-cyclopropylurea in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thioamide to obtain the final product.
Scientific Research Applications
5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole has been extensively studied for its potential applications in drug development. It has been found to exhibit potent inhibitory activity against a range of protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These kinases are involved in various cellular processes such as cell cycle regulation, apoptosis, and glucose metabolism, making them attractive targets for drug development.
properties
IUPAC Name |
5-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5OS/c15-10-7-16-13(17-8-10)21-11-3-5-20(6-4-11)14-18-12(19-22-14)9-1-2-9/h7-9,11H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQUKMPUEHVPBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CCC(CC3)OC4=NC=C(C=N4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2376740.png)
![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2376741.png)




![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate](/img/structure/B2376750.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2376754.png)
![[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2376757.png)
![4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride](/img/structure/B2376758.png)

![6-ethyl 3-methyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2376760.png)
![N-(4-chlorophenyl)-2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2376761.png)